molecular formula C19H15ClN2O3S B2821829 N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide CAS No. 865181-15-3

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2821829
CAS No.: 865181-15-3
M. Wt: 386.85
InChI Key: HMNIMKGFLBTBGE-VZCXRCSSSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonism

A study explored the anticonvulsant properties of various benzothiazole derivatives, highlighting their potential for binding to benzodiazepine receptors. These compounds, including ones similar to N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, were synthesized and evaluated for their anticonvulsant activity. One derivative showed significant activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties on steel surfaces. In a corrosion science study, two benzothiazole compounds were synthesized and tested for their effectiveness in preventing steel corrosion in acidic environments. Their high inhibition efficiency suggests that similar structures, including this compound, could serve as effective corrosion inhibitors (Hu et al., 2016).

Anticancer Activity

The synthesis and evaluation of benzothiazole derivatives for anticancer activity have been a significant area of research. Studies have shown that certain benzothiazole compounds possess pro-apoptotic effects and demonstrate anticancer activity against various cancer cell lines, including melanoma. This suggests that compounds like this compound may have potential as anticancer agents (Yılmaz et al., 2015).

Photocatalytic Degradation

Research into the photocatalytic degradation of organic pollutants has included the use of benzothiazole derivatives. In one study, the degradation of propyzamide, a pesticide, was enhanced using titanium dioxide loaded on adsorbent supports. Benzothiazole derivatives, including structures similar to this compound, could play a role in the development of more efficient photocatalytic degradation systems (Torimoto et al., 1996).

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. A range of synthesized compounds demonstrated notable antibacterial and antifungal activities, suggesting that similar compounds, like this compound, could be potential candidates for developing new antimicrobial agents (Desai et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Future Directions

There is no available information on the future directions or potential applications of this compound .

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNIMKGFLBTBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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